molecular formula C18H13FN2O B2408388 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan CAS No. 694488-64-7

2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan

Cat. No. B2408388
CAS RN: 694488-64-7
M. Wt: 292.313
InChI Key: JBMZKADQZSMKRO-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic compound that is widely investigated due to its medicinal importance . It is a structural isostere of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions in yields of between 85–96% .


Molecular Structure Analysis

The hydrogen bond involves the hydroxyl substituent as the proton donor and the nitrogen atom as the acceptor, which forms a six-membered ring .


Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which is closely related to 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan, has been developed. This method involves intramolecular cyclization of N-[(5-methylfuran-2-yl)methyl]aminoanilides, demonstrating the importance of furan and benzimidazole compounds in synthetic chemistry (Stroganova et al., 2013).

  • Research on the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole shows the potential of furan-substituted benzimidazoles in creating diverse chemical structures. This study offers insight into the versatility of compounds like 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan in synthetic applications (El’chaninov & Aleksandrov, 2017).

Structural and Spectral Properties

  • A study on the structural determination of three furan-substituted benzimidazoles, including 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole, provides valuable information on the molecular interactions and properties of these compounds. This research is relevant for understanding the structural characteristics of similar molecules like 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan (Geiger et al., 2014).

Biological and Medicinal Applications

  • Synthesis and antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives have been explored. These derivatives include 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, indicating the potential biological activity of furan-benzimidazole compounds (Selvam et al., 2012).

  • Investigation into the oxidative status of 2-furan-2-yl-1H-benzimidazole in rats suggests the biological impact of benzimidazole derivatives. This research provides an understanding of how similar compounds might interact in biological systems (Karatas et al., 2008).

Mechanism of Action

Docking studies of benzimidazole derivatives into the active site of topoisomerase II DNA-gyrase indicated that interaction with the Mn 2+ ion in the active site of the enzyme was crucial for antibacterial activity .

Safety and Hazards

While benzimidazole derivatives have a wide range of medicinal applications, they should be used with caution due to potential side effects .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZKADQZSMKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

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